molecular formula C8H5F3O4 B8273977 4-Hydroxy-3-(trifluoromethoxy)benzoic acid

4-Hydroxy-3-(trifluoromethoxy)benzoic acid

Cat. No. B8273977
M. Wt: 222.12 g/mol
InChI Key: WFZFXTGWKQOWRS-UHFFFAOYSA-N
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Patent
US08445480B2

Procedure details

To a 0° C. solution of 4-hydroxy-3-(trifluoromethoxy)benzaldehyde (901 mg, 4.37 mmol) in acetone (10 ml) was added 4 ml of the Jones reagent. The ice bath was removed and the reaction was stirred at room temperature for ca. 1 h. Isopropanol was added to destroy the excess Jones reagent. The mixture was diluted with ethyl acetate, the precipitate was filtered off, and the filtrate concentrated in vacuo. The residue was diluted with 1M HCl and extracted 3 times with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford the title compound. Mass spectrum (ESI) 221.1 (M−1).
Quantity
901 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][C:11]([F:14])([F:13])[F:12].CC(C)=[O:17].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:17])=[O:7])=[CH:4][C:3]=1[O:10][C:11]([F:12])([F:13])[F:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
901 mg
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC(F)(F)F
Name
Jones reagent
Quantity
4 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for ca. 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
Isopropanol was added
CUSTOM
Type
CUSTOM
Details
to destroy the excess Jones reagent
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 1M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)O)C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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